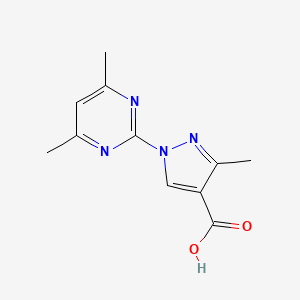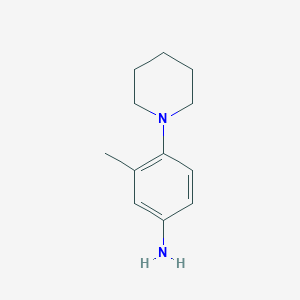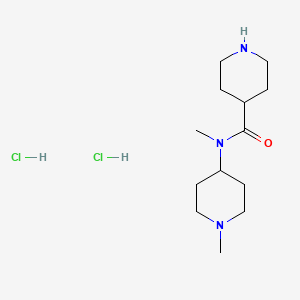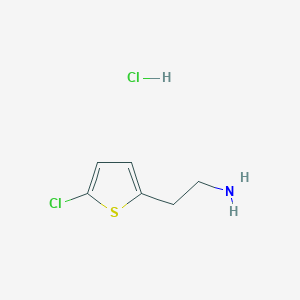
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid, commonly known as DMPPCA, is an organic compound belonging to the class of pyrazoles. It is a white crystalline solid, insoluble in water, and soluble in most organic solvents. DMPPCA is widely used in the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of polymeric materials.
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid and its derivatives exhibit interesting structural features, such as intramolecular and intermolecular hydrogen bonds, which are significant in molecular recognition and stability. For example, the molecular structure of related compounds, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, demonstrates the presence of intramolecular N-H...O hydrogen bonds, contributing to its planar structure and stability (Wu et al., 2005).
Formation and Stability of Complexes
The compound forms stable complexes with other molecules, a property that can be utilized in various scientific applications. For instance, its fusion with phenols leads to the formation of complexes that remain stable at high temperatures, which could be significant in materials science and chemical synthesis (Erkin et al., 2017).
Biological Activities
This compound derivatives have been evaluated for their insecticidal and antibacterial potential. Compounds with this structure were tested against certain insects and microorganisms, showing promising biological activities (Deohate & Palaspagar, 2020).
Synthesis and Evaluation as Antimicrobial Agents
The synthesis process of compounds derived from this compound, and their evaluation as antimicrobial agents, particularly against Gram-positive and Gram-negative bacteria, is another key area of research. These studies provide insights into the potential therapeutic applications of these compounds (Aggarwal et al., 2013).
Application in Coordination Chemistry
In coordination chemistry, derivatives of this compound have been used to synthesize complexes with interesting magnetic and structural properties. For example, a study on a tetracopper(II) [2 × 2] homoleptic grid supported by μ-alkoxido bridges demonstrates the utility of these compounds in creating novel molecular architectures with potential applications in material science (Jana et al., 2012).
Anticancer and Antifungal Pharmacophore Sites
The compound and its derivatives have also been studied for their potential anticancer and antifungal properties. Research has identified certain pharmacophore sites within these molecules that may contribute to their biological activities, paving the way for the development of new therapeutic agents (Titi et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is similar to that of Sulfamethazine , a sulfonamide drug . Sulfamethazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase) .
Mode of Action
The compound likely interacts with its target in a similar manner to Sulfamethazine. It competes with PABA for binding to dihydropteroate synthetase, thereby inhibiting the synthesis of dihydrofolic acid, a crucial component in bacterial DNA replication .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in bacteria. By inhibiting the production of dihydrofolic acid, it prevents the formation of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential for DNA replication .
Pharmacokinetics
It’s also predicted to be a CYP2C9 and CYP3A4 inhibitor .
Result of Action
The result of the compound’s action would be the inhibition of bacterial growth due to the disruption of DNA replication. This is due to the lack of necessary purines and pyrimidines, which are hindered by the compound’s inhibition of the folic acid synthesis pathway .
Propriétés
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-6-4-7(2)13-11(12-6)15-5-9(10(16)17)8(3)14-15/h4-5H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVREUYBIVNCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C(=N2)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide](/img/structure/B1416856.png)







![N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B1416869.png)

![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)
![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)